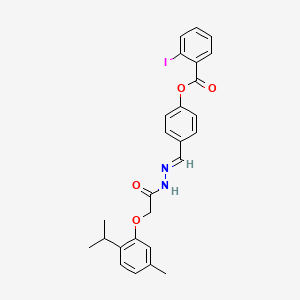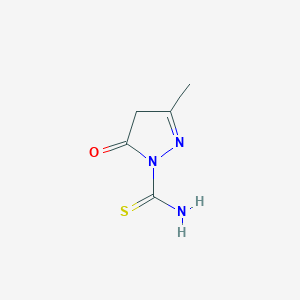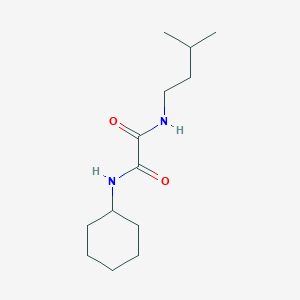![molecular formula C21H16ClNO2 B11539028 4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11539028.png)
4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 4-methylbenzoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a Schiff base linkage, which is a functional group containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. The presence of the 4-chlorophenyl and 4-methylbenzoate groups further enhances its chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 4-methylbenzoate typically involves a condensation reaction between 4-chlorobenzaldehyde and 4-aminophenyl 4-methylbenzoate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general steps are as follows:
Dissolution: Dissolve 4-chlorobenzaldehyde and 4-aminophenyl 4-methylbenzoate in ethanol.
Reflux: Heat the mixture under reflux for several hours, typically 3-4 hours.
Cooling and Filtration: Allow the reaction mixture to cool, then filter to obtain the crude product.
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oxime derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 4-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its Schiff base structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 4-methylbenzoate involves its interaction with various molecular targets. The Schiff base linkage allows it to coordinate with metal ions, forming stable complexes that can catalyze chemical reactions. In biological systems, the compound can interact with cellular proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methylbenzoate
- 4-[(E)-[(4-Fluorophenyl)imino]methyl]phenyl 4-methylbenzoate
- 4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 4-methylbenzoate
Uniqueness
4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 4-methylbenzoate is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it distinct from its bromine, fluorine, and methoxy analogs, potentially leading to different biological activities and chemical behaviors.
Properties
Molecular Formula |
C21H16ClNO2 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C21H16ClNO2/c1-15-2-6-17(7-3-15)21(24)25-20-12-4-16(5-13-20)14-23-19-10-8-18(22)9-11-19/h2-14H,1H3 |
InChI Key |
GFZDDDPYNNAENN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-Chlorobenzyl)sulfanyl]-4-cyano-1,2-thiazol-3-yl}sulfanyl)acetamide](/img/structure/B11538949.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B11538957.png)

![2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11538978.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11538984.png)
![N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11538986.png)


![ethyl (2Z)-5-amino-8-cyano-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11539004.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11539009.png)
![Ethyl 2-amino-5'-bromo-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11539010.png)

![(9E)-2,4,7-trinitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene](/img/structure/B11539022.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B11539026.png)
